molecular formula C23H21N5O4S B14970185 1,1'-[3-(4-methylphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

1,1'-[3-(4-methylphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

Cat. No.: B14970185
M. Wt: 463.5 g/mol
InChI Key: IJOJIKAGPJYXSI-UHFFFAOYSA-N
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Description

1-[3-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazines.

Preparation Methods

The synthesis of 1-[3-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves multiple stepsThe reaction conditions typically involve the use of solvents like toluene and catalysts such as sodium bicarbonate under reflux conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Additionally, it has shown promise as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase and cholinesterase . In materials science, it is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-[3-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE include other triazolothiadiazines such as:

These compounds share a similar core structure but differ in their substituent groups, leading to variations in their pharmacological activities and applications

Properties

Molecular Formula

C23H21N5O4S

Molecular Weight

463.5 g/mol

IUPAC Name

1-[3-(4-methylphenyl)-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C23H21N5O4S/c1-4-18(29)21-20(15-10-12-17(13-11-15)28(31)32)26(19(30)5-2)27-22(24-25-23(27)33-21)16-8-6-14(3)7-9-16/h6-13H,4-5H2,1-3H3

InChI Key

IJOJIKAGPJYXSI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)C)C(=O)CC)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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